1-[(2-Chlorophenyl)sulfanyl]propan-2-one
Description
Overview of Substituted Thioether Ketones in Organic Synthesis
Substituted thioether ketones, particularly α-arylthio ketones, are valuable intermediates in organic synthesis due to the versatile reactivity of both the ketone and the thioether functionalities. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are themselves useful functional groups in a variety of chemical transformations. chemeurope.com The presence of the thioether group alpha to a carbonyl group allows for a range of reactions, including further functionalization at the α-carbon.
The synthesis of α-(phenylthio)ketones is a well-established area of organic chemistry, with methods developed for their regioselective preparation. rsc.org These compounds can serve as specific enol equivalents, providing a pathway to more complex molecular architectures. For instance, the arylation of α-(phenylthio)ketones has been demonstrated using aryllead(IV) derivatives, leading to the formation of 2-arylbenzofuran-3(2H)-one derivatives. rsc.org Furthermore, stereoselective methods for the synthesis of related structures, such as (Z)-α-Arylthio-α,β-unsaturated ketones, have been developed, highlighting the ongoing interest in this class of compounds. ingentaconnect.com The thioether moiety in these ketones not only influences their reactivity but also plays a role in directing the stereochemical outcome of certain reactions.
Significance of the Chlorophenyl and Propanone Moieties in Chemical Research
The chemical behavior and potential biological activity of 1-[(2-Chlorophenyl)sulfanyl]propan-2-one are significantly influenced by its chlorophenyl and propanone moieties.
The chlorophenyl group is a common substituent in pharmacologically active compounds and advanced materials. The presence of a chlorine atom on the phenyl ring can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For example, compounds containing a chlorophenyl group have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The position of the chlorine atom (ortho, in this case) can create specific steric and electronic effects that influence the molecule's conformation and reactivity. Research on S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol has demonstrated that the 2-chlorophenyl moiety is a key component in molecules exhibiting antibacterial and enzyme inhibition activities. researchgate.net Similarly, piperazine (B1678402) derivatives containing a 4-chlorophenyl group are important intermediates in the synthesis of antihistamine drugs. asianpubs.org
The propanone moiety provides a reactive ketone functional group, which is a cornerstone of organic synthesis. The carbonyl group (C=O) is susceptible to nucleophilic attack, allowing for the formation of a wide variety of carbon-carbon and carbon-heteroatom bonds. Ketones are precursors to alcohols, amines, and a host of other functional groups. They can also participate in condensation reactions and are key building blocks in the synthesis of more complex molecules. nih.gov The propanone unit itself serves as a fundamental scaffold in many areas of chemistry. For instance, 1-(2-Chlorophenyl)propan-2-one is recognized as a versatile intermediate in organic synthesis and for the development of pharmaceutical compounds. smolecule.com The reactivity of the ketone in this related structure highlights the synthetic potential inherent in the propanone core of the title compound.
Research Landscape and Foundational Studies Pertaining to this compound
Direct and extensive foundational studies specifically focused on this compound are not widely available in peer-reviewed literature. The compound is, however, available commercially from chemical suppliers, which suggests its use in synthetic chemistry, likely as a building block or an intermediate for more complex molecules. bldpharm.com
The research landscape for this compound is therefore largely defined by the broader context of its functional groups and structurally similar molecules. The foundational knowledge derived from studies on α-arylthio ketones, the medicinal chemistry of chlorophenyl-containing compounds, and the vast synthetic utility of ketones provides a strong basis for predicting the chemical behavior and potential applications of this compound.
It can be inferred that this compound would likely undergo reactions typical of α-thioether ketones, such as oxidation of the sulfur atom, and nucleophilic addition or condensation at the carbonyl group. Its chlorophenyl moiety suggests that it could be a precursor for compounds with potential biological activity. However, without specific experimental data, these remain well-founded postulations. Future research on this compound would be necessary to empirically determine its physicochemical properties, spectroscopic data, and to explore its reactivity and potential applications in areas such as medicinal chemistry and materials science.
Below is a table of related compounds and their documented significance, which helps to frame the potential research context of this compound.
| Compound Name | CAS Number | Significance |
| 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 | Intermediate in organic and pharmaceutical synthesis. smolecule.comnist.gov |
| 1-[(2-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol | 338421-90-2 | A more complex molecule indicating the use of the (2-chlorophenyl)sulfanyl moiety in the synthesis of potential bioactive compounds. nih.gov |
| 5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-thiol derivatives | Not applicable | Investigated for antibacterial and enzyme inhibition activities. researchgate.net |
| 1-[(4-chlorophenyl)phenylmethyl]piperazine | Not applicable | A key intermediate for the synthesis of the antihistamine drug cetirizine. asianpubs.org |
This table illustrates that the structural components of this compound are present in a variety of scientifically interesting and commercially relevant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVYGUCTITPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544575 | |
| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-52-2 | |
| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity Profiles of 1 2 Chlorophenyl Sulfanyl Propan 2 One
Biocatalytic Transformations
The conversion of prochiral ketones into enantiomerically pure chiral alcohols is a cornerstone of modern asymmetric synthesis, providing valuable building blocks for the pharmaceutical and fine chemical industries nih.gov. Biocatalysis, utilizing whole cells or isolated enzymes, offers a highly selective and environmentally benign alternative to traditional chemical methods nih.gov. In this context, the biocatalytic transformation of 1-[(2-Chlorophenyl)sulfanyl]propan-2-one and related arylsulfanyl propanones has been a subject of significant research, focusing on the production of chiral β-hydroxysulfides.
The enantioselective bioreduction of 1-(arylsulfanyl)propan-2-ones, including this compound, serves as an efficient route to optically active 1-(arylsulfanyl)propan-2-ols nih.govmdpi.comsemanticscholar.org. These chiral β-hydroxysulfides are important intermediates in the synthesis of various biologically active molecules semanticscholar.org. The reduction of the prochiral carbonyl group introduces a new stereocenter, and the choice of biocatalyst dictates which enantiomer, (R) or (S), is preferentially formed.
The successful enantioselective bioreduction of arylsulfanyl propanones has been achieved using whole-cell biocatalysts containing alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs) nih.govmdpi.comsemanticscholar.org. Two particularly effective and enantiocomplementary enzyme systems are derived from the microorganisms Lactobacillus kefir and Rhodococcus aetherivorans nih.govmdpi.comsemanticscholar.org.
Lactobacillus kefir Alcohol Dehydrogenase (LkADH): This NADP-dependent ADH is renowned for its broad substrate specificity and its adherence to the anti-Prelog rule, transferring a hydride ion to the si-face of the carbonyl substrate to produce (R)-alcohols researchgate.netgoogle.comnih.gov. The gene encoding LkADH has been cloned and expressed in Escherichia coli, making the recombinant enzyme readily available for biocatalytic applications researchgate.netresearchgate.net. Studies have demonstrated that whole E. coli cells containing LkADH are highly effective for the asymmetric reduction of 1-(arylsulfanyl)propan-2-ones, consistently yielding the corresponding (R)-1-(arylsulfanyl)propan-2-ols with excellent enantioselectivity mdpi.comsemanticscholar.org.
Rhodococcus aetherivorans Alcohol Dehydrogenase (RaADH): In contrast to LkADH, the ADH from Rhodococcus aetherivorans typically follows Prelog's rule, delivering the hydride to the re-face of the carbonyl group to furnish (S)-alcohols mdpi.comsemanticscholar.org. When used as a recombinant whole-cell biocatalyst, RaADH facilitates the production of (S)-1-(arylsulfanyl)propan-2-ols, also with very high enantiomeric excess mdpi.comsemanticscholar.org.
The use of these two enzyme systems is described as enantiocomplementary because they provide selective access to either the (R) or (S) enantiomer of the chiral alcohol product from the same prochiral ketone substrate nih.govmdpi.comsemanticscholar.org.
The bioreduction of this compound and its analogs using LkADH and RaADH proceeds with exceptional stereoselectivity. In virtually all reported cases, the enantiomeric excess (ee) for the resulting chiral alcohols exceeds 99% mdpi.comsemanticscholar.org.
The LkADH system consistently produces the (R)-enantiomer, while the RaADH system yields the (S)-enantiomer mdpi.comsemanticscholar.org. This high degree of selectivity holds true for a range of substrates with different substituents on the aromatic ring, demonstrating the robustness of these biocatalytic systems. The conversion rates, however, can vary depending on the specific substrate and biocatalyst used.
Below is a table summarizing the results of the enantioselective bioreduction of various 1-(arylsulfanyl)propan-2-ones.
| Substrate (Ar) | Biocatalyst | Time (h) | Conversion (%) | Product Configuration | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 2-Cl-C₆H₄ | LkADH | 24 | 75 | (R) | >99 |
| 2-Cl-C₆H₄ | RaADH | 24 | 61 | (S) | >99 |
| C₆H₅ | LkADH | 8 | 99 | (R) | >99 |
| 4-Cl-C₆H₄ | LkADH | 8 | 99 | (R) | >99 |
| 2,5-diCl-C₆H₃ | LkADH | 24 | 60 | (R) | >99 |
| 4-MeO-C₆H₄ | LkADH | 24 | 73 | (R) | >99 |
Substrate Structure: The electronic and steric properties of the substituents on the aryl ring of the 1-(arylsulfanyl)propan-2-one substrate play a significant role. For instance, the bioreduction of the substrate with a 2,5-dichloro substituent was observed to be the slowest, which can be attributed to the increased steric hindrance around the sulfur atom, potentially affecting how the substrate binds within the enzyme's active site semanticscholar.org.
Biocatalyst Selection: As shown in the data table, different biocatalysts exhibit varying levels of activity towards the same substrate. For example, LkADH generally shows higher conversion rates for this class of substrates compared to RaADH under similar conditions mdpi.com.
Reaction Conditions: General parameters for biocatalysis, such as pH, temperature, and co-solvents, can significantly impact enzyme activity and stability researchgate.net. For instance, the presence of a co-solvent like 2-propanol can not only help with substrate solubility but also serve as a sacrificial substrate for the regeneration of the NADPH cofactor required by the ADH google.com. Optimizing these conditions is crucial for achieving high conversion rates in preparative-scale synthesis researchgate.net.
Enantiomerically pure β-hydroxysulfides, such as (R)- and (S)-1-[(2-Chlorophenyl)sulfanyl]propan-2-ol, are highly valuable chiral building blocks in organic synthesis semanticscholar.orgacs.org. Their utility stems from the presence of two functional groups—a hydroxyl and a sulfide (B99878)—which can be selectively manipulated to create more complex molecular architectures.
These compounds serve as key intermediates in the synthesis of:
Chiral Oxiranes and Thiiranes: The hydroxyl group can be converted into a good leaving group, allowing for intramolecular nucleophilic attack by the sulfur atom to form chiral thiiranes, or by an external nucleophile after activation to form other derivatives. Conversely, the sulfur can be removed or transformed, and the stereocenter of the alcohol can be used to direct subsequent reactions to form chiral oxiranes semanticscholar.orgacs.org.
Pharmaceutical Intermediates: Chiral β-hydroxysulfides are structural motifs found in several pharmaceutical agents. For example, they form a linker unit in the anti-cancer drug bicalutamide and its analogs semanticscholar.org.
Other Chiral Molecules: They are also used in the synthesis of naturally occurring spiroketal pheromones and tetrahydrofurans semanticscholar.orgacs.org.
The ability to easily oxidize the sulfide group to a sulfoxide (B87167) or a sulfone further expands their synthetic utility, as these oxidized derivatives are also important chiral auxiliaries and building blocks acs.orgmdpi.com.
Enantioselective Bioreduction to Chiral β-Hydroxysulfides
Electrophilic and Nucleophilic Reactivity
The chemical reactivity of this compound is dictated by its constituent functional groups: the carbonyl group and the sulfide linkage. This duality imparts both electrophilic and nucleophilic characteristics to the molecule.
Electrophilic Character: The primary site of electrophilicity is the carbon atom of the carbonyl group. Due to the higher electronegativity of the oxygen atom, the C=O bond is polarized, rendering the carbonyl carbon electron-deficient and susceptible to attack by nucleophiles libretexts.org. This reactivity is the basis for the bioreduction reactions discussed previously, where the nucleophile is a hydride ion delivered from a cofactor. Other nucleophiles can add to this carbon in a variety of nucleophilic addition reactions, which are fundamental to the chemistry of ketones libretexts.org. The presence of the adjacent sulfur atom and the chlorophenyl ring can modulate the reactivity of this electrophilic center through inductive and steric effects.
Nucleophilic Character: The sulfur atom in the sulfide moiety possesses lone pairs of electrons, making it a nucleophilic center libretexts.org. Sulfides are known to be excellent nucleophiles, often more so than their oxygen counterparts (ethers) libretexts.org. The sulfur atom in this compound can react with electrophiles, such as alkyl halides, to form sulfonium salts. This nucleophilicity allows for a range of transformations at the sulfur atom, including oxidation to sulfoxides and sulfones, which, as mentioned, are also synthetically useful transformations. The cysteine residue in proteins, which contains a thiol group, exhibits similar nucleophilic properties that are central to its biological function nih.gov.
Reactions Involving the Carbonyl Functionality
The ketone group in this compound is a primary site for chemical reactivity. The carbon atom of the carbonyl group is electrophilic, while the adjacent α-carbon atoms exhibit enhanced acidity, making them susceptible to both nucleophilic addition at the carbonyl and substitution reactions at the α-position. wikipedia.orgmsu.edu
Key reactions involving the carbonyl functionality include:
α-Halogenation : In the presence of an acid or base catalyst, the α-hydrogens of the ketone can be substituted with halogens (Cl₂, Br₂, I₂). This reaction proceeds through an enol or enolate intermediate. wikipedia.org For this compound, both the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are at α-positions and could potentially undergo halogenation.
Aldol (B89426) Condensation : Under basic conditions, the ketone can form an enolate ion, which can then act as a nucleophile, attacking the carbonyl carbon of another molecule. libretexts.org This dimerization reaction, known as an aldol condensation, results in the formation of a β-hydroxy ketone. msu.edualazharpharmacy.com Crossed aldol reactions with other aldehydes or ketones are also feasible. libretexts.org
Nucleophilic Addition : The carbonyl group can undergo nucleophilic addition with a variety of reagents. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-[(2-chlorophenyl)sulfanyl]propan-2-ol.
The presence of the α-thioether linkage can influence the regioselectivity of these reactions, particularly in enolate formation, due to the electronic and steric effects of the sulfur-containing substituent.
Potential for Nucleophilic Substitution at Halogenated Aryl Moiety (Inference from related compounds)
Direct nucleophilic aromatic substitution (SNAr) on the 2-chlorophenyl group of this compound is generally challenging. Aryl halides that are not activated by strong electron-withdrawing groups ortho or para to the leaving group are typically unreactive toward classical SNAr reactions.
However, the chlorine atom can be substituted using transition-metal-catalyzed cross-coupling reactions, a common strategy for forming new bonds to aryl halides. acsgcipr.org Based on the reactivity of related aryl thioethers and aryl chlorides, the following transformations can be inferred:
Buchwald-Hartwig Amination : This palladium-catalyzed reaction could couple the aryl chloride with various amines to form N-aryl products. The choice of phosphine ligand is critical for the success of such couplings. acsgcipr.org
Suzuki Coupling : A palladium catalyst could facilitate the reaction with a boronic acid or boronate ester to form a new carbon-carbon bond, replacing the chlorine atom.
Ullmann Condensation : This copper-catalyzed reaction is traditionally used for forming carbon-oxygen or carbon-sulfur bonds. It could potentially be used to displace the chloride with an alkoxide or thiolate, although harsh reaction conditions are often required. acsgcipr.org
These metal-catalyzed methods proceed through a mechanism involving oxidative addition of the catalyst into the carbon-chlorine bond, followed by subsequent steps to yield the final product. acsgcipr.org
Oxidation and Reduction Potentials of the Sulfur Linkage
The sulfur atom in the thioether linkage of this compound is in a low oxidation state (-2) and can be readily oxidized. libretexts.org Conversely, the resulting oxidized species, sulfones, can undergo reduction.
Formation of Sulfoxides and Sulfones
The oxidation of the thioether can be controlled to yield either the corresponding sulfoxide or sulfone. This is a common and synthetically useful transformation.
Oxidation to Sulfoxide : Using one equivalent of a mild oxidizing agent can selectively convert the sulfide to a sulfoxide, 1-[(2-chlorophenyl)sulfinyl]propan-2-one.
Oxidation to Sulfone : The use of stronger oxidizing agents or an excess of the oxidant will further oxidize the sulfoxide to the corresponding sulfone, 1-[(2-chlorophenyl)sulfonyl]propan-2-one. researchgate.net
A variety of reagents can be employed for these oxidations, with the choice of reagent and reaction conditions determining the final product.
| Reagent | Typical Product | Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Often used with a catalyst like acetic acid. Product depends on stoichiometry and temperature. researchgate.net |
| Meta-chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | ~1 equivalent for sulfoxide, >2 equivalents for sulfone. Typically run at low temperatures. |
| Sodium periodate (NaIO₄) | Sulfoxide | A selective reagent for converting sulfides to sulfoxides. |
| Potassium peroxymonosulfate (Oxone®) | Sulfone | A powerful oxidizing agent often used for complete oxidation to the sulfone. |
Reduction of Sulfonyl Groups (Contextual from related compounds)
The sulfonyl group in aryl sulfones, such as the oxidized form of the title compound, is thermodynamically stable and its reduction can be challenging. thieme-connect.com However, several reductive methods exist, which typically lead to the removal of the sulfonyl group, a process known as desulfonylation. wikipedia.orgorganicreactions.org These reactions are generally reductive in nature due to the electron-withdrawing character of the sulfonyl group. wikipedia.org
Commonly employed methods for the reduction or cleavage of aryl sulfones include:
Dissolving Metal Reductions : Reagents like sodium or lithium in liquid ammonia can cleave the carbon-sulfur bond. wikipedia.org
Metal Amalgams : Aluminum amalgam (Al/Hg) is known to be effective for the chemoselective reduction of α-sulfonylated carbonyl groups. wikipedia.org
Samarium(II) Iodide (SmI₂) : This single-electron transfer agent is particularly effective for reducing α-keto sulfones. wikipedia.org
Catalytic Methods : Cobalt-catalyzed reductions using Grignard reagents as a hydride source have been developed for converting aryl sulfones to the corresponding arenes. researchgate.net
The specific outcome of the reduction depends on the substrate and the reaction conditions. In many cases, the reaction results in the cleavage of a carbon-sulfur bond to yield a sulfur-free organic product. wikipedia.org For an α-keto aryl sulfone, reduction with an agent like samarium(II) iodide could potentially lead to the corresponding ketone. wikipedia.org
| Reagent | Typical Outcome | Substrate Applicability |
|---|---|---|
| Sodium amalgam (Na/Hg) | Reductive desulfonylation | General alkyl and aryl sulfones. wikipedia.org |
| Aluminum amalgam (Al/Hg) | Chemoselective desulfonylation | Effective for α-sulfonylated carbonyls. wikipedia.org |
| Samarium(II) iodide (SmI₂) | Reductive cleavage/elimination | Useful for α-keto sulfones and α-functionalized sulfones. wikipedia.orgstrath.ac.uk |
| Lithium aluminum hydride (LiAlH₄) | Reduction to sulfide or desulfonylation | Can be used, sometimes in the presence of nickel compounds. strath.ac.ukelsevierpure.com |
| Cobalt catalyst with Grignard reagent | Hydrodesulfonation (replacement with H) | Effective for a range of aryl sulfones. researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. However, no experimental data for the ¹H NMR or ¹³C NMR spectra of 1-[(2-Chlorophenyl)sulfanyl]propan-2-one could be located in the reviewed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns
A detailed analysis of the proton NMR spectrum is crucial for identifying the different types of protons and their connectivity within a molecule. For this compound, this would involve the characterization of the aromatic protons on the 2-chlorophenyl ring, the methylene (B1212753) protons adjacent to the sulfur atom, and the methyl protons of the propan-2-one moiety. The chemical shifts would provide information about the electronic environment of these protons, while the coupling patterns would reveal their neighboring protons. Without experimental data, a definitive assignment of these parameters is not possible.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts
Similarly, ¹³C NMR spectroscopy provides essential information about the carbon framework of a molecule. An analysis of the ¹³C NMR spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the carbons of the aromatic ring (including the carbon bearing the chlorine atom and the carbon attached to the sulfur atom), the methylene carbon, and the methyl carbon. The precise chemical shifts of these carbons are vital for confirming the compound's structure. At present, this data is not available in published form.
Advanced NMR Techniques for Structural Confirmation (e.g., COSY, DEPT)
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT) are powerful tools for unambiguous structural assignment. A COSY spectrum would definitively establish the proton-proton coupling networks, for instance, between the aromatic protons. DEPT experiments would differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, complementing the information from the standard ¹³C NMR spectrum. The application of these advanced techniques to this compound has not been reported.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Characteristic Vibrational Frequencies of Key Functional Groups (C=O, C-S, Ar-Cl)
Based on established group frequencies, one can predict the approximate regions where the key functional groups of this compound would absorb. The carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum, expected around 1715 cm⁻¹. The carbon-sulfur (C-S) stretching vibration is generally weaker and appears in the fingerprint region, broadly between 600 and 800 cm⁻¹. The aromatic carbon-chlorine (Ar-Cl) stretching vibration also falls within the fingerprint region, typically between 1000 and 1100 cm⁻¹. However, without experimental spectra, the precise frequencies and intensities of these vibrations for this specific molecule remain unconfirmed.
Correlation of Experimental and Calculated Vibrational Spectra
A common practice in modern structural analysis is to compare experimentally obtained vibrational spectra with those calculated using computational chemistry methods, such as Density Functional Theory (DFT). This correlation allows for a more detailed and accurate assignment of the observed vibrational modes. To date, no such comparative study for this compound has been found in the scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments when ionized. For this compound, which has a molecular formula of C₉H₉ClO, the nominal molecular weight is 168.62 g/mol . nist.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 168. nist.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 170 is also expected, with an intensity of about one-third that of the molecular ion peak. This isotopic pattern is a characteristic signature for compounds containing a single chlorine atom.
The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk The process involves the breaking of the energetically unstable molecular ion into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged particles are detected by the mass spectrometer. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a ketone functional group, a thioether linkage, and a chlorophenyl ring. libretexts.orgmiamioh.edu
Key Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. libretexts.org This can result in the loss of an acetyl radical (•COCH₃) or a chlorophenylthiomethyl radical (•CH₂SC₆H₄Cl).
Cleavage at the Sulfur Atom: The C-S and S-C bonds are susceptible to cleavage, leading to the formation of ions corresponding to the chlorophenylthio group or the acetonyl group.
The table below details the major fragments observed or predicted in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 168/170 | Molecular Ion [M]⁺ | [C₉H₉ClO]⁺ | Confirms the molecular weight of the compound. The 3:1 intensity ratio of the isotopic peaks confirms the presence of one chlorine atom. |
| 125/127 | [C₇H₆Cl]⁺ | [C₇H₆Cl]⁺ | Represents the 2-chlorobenzyl cation, likely formed via cleavage of the S-CH₂ bond and rearrangement. |
| 143/145 | [C₆H₄ClS]⁺ | [C₆H₄ClS]⁺ | Corresponds to the 2-chlorothiophenolate cation, resulting from the cleavage of the bond between the sulfur atom and the propanone methylene group. |
| 43 | Acetyl Cation | [C₂H₃O]⁺ | A very common fragment for methyl ketones, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene group. |
X-ray Crystallography for Solid-State Structure Determination (Contextual from related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of structurally related compounds provides significant insight into its potential solid-state conformation and intermolecular interactions. researchgate.net Examining the crystal structures of molecules containing a chlorophenyl group or a propanone moiety can help predict how this compound might pack in a crystal lattice. mdpi.combiointerfaceresearch.com
Based on these related structures, it is plausible that the solid-state structure of this compound would be influenced by weak intermolecular forces. The presence of the chlorine atom, the sulfur atom, and the carbonyl oxygen atom provides sites for potential C—H···Cl, C—H···S, and C—H···O hydrogen bonds. Furthermore, the aromatic 2-chlorophenyl ring could participate in π–π stacking interactions, further stabilizing the crystal lattice.
The table below presents crystallographic data for related compounds, offering a contextual framework for the potential structure of this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions Noted |
|---|---|---|---|
| 7a-(2-chlorophenyl)-7a,8a,9,10,11,12a-hexadronaptho-[1',2':4,5]furo[3,2-d]pyrrolo[2,1-b]oxazole osti.gov | Orthorhombic | P2₁2₁2₁ | Not specified, but complex 3D network is formed. osti.gov |
| 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride mdpi.com | Monoclinic | P2₁/c | N-H∙∙∙Cl and C-H∙∙∙Cl hydrogen bonds. mdpi.com |
| 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol researchgate.net | Triclinic | P-1 | O—H···N, C—H···O, C—H···Cl hydrogen bonds, and C—H···π interactions. researchgate.net |
Computational and Theoretical Chemistry Investigations
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. This is crucial as the geometry influences all other chemical and physical properties.
Density Functional Theory (DFT) Approaches for Ground State Geometry
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 1-[(2-Chlorophenyl)sulfanyl]propan-2-one, a DFT approach such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed to find the optimized geometry. This method provides a good balance between accuracy and computational cost. The process involves systematically adjusting the positions of the atoms until the configuration with the minimum energy is found. This optimized structure corresponds to the most stable conformation of the molecule.
Basis Set Selection and Validation
The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the distribution of electrons within the molecule. A common choice for organic molecules containing sulfur and chlorine, such as this compound, would be Pople-style basis sets like 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions to better describe loosely bound electrons, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the shape of the electron orbitals. The selection of an appropriate basis set is a critical step and is often validated by comparing calculated properties with any available experimental data or by systematically increasing the size of the basis set to ensure the results are consistent.
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic characteristics of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, this analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Note: Specific energy values for this compound are not available due to a lack of published research.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the regions that are rich in electrons (electronegative) and those that are electron-poor (electropositive). In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the oxygen of the carbonyl group and the sulfur atom.
Mechanistic Insights into Reactions Involving 1 2 Chlorophenyl Sulfanyl Propan 2 One
Enzyme-Catalyzed Bioreduction Mechanisms
The biocatalytic reduction of prochiral ketones like 1-[(2-Chlorophenyl)sulfanyl]propan-2-one into valuable chiral alcohols is a field of significant interest. nih.govproquest.com This transformation is typically achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often from whole-cell biocatalysts or as isolated enzymes. proquest.comresearchgate.net
Stereoselectivity and Enzyme-Substrate Interactions
The high stereoselectivity observed in the bioreduction of 1-(arylsulfanyl)propan-2-ones is dictated by the specific interactions between the substrate and the enzyme's active site. mdpi.comresearchgate.net Enzymes, with their inherent chirality, create a three-dimensional environment that preferentially binds the substrate in a specific orientation, leading to the formation of one enantiomer over the other.
Studies on a range of 1-(arylsulfanyl)propan-2-ones using various yeast strains and recombinant ADHs have demonstrated the production of corresponding alcohols with moderate to excellent conversions (60–99%) and high enantiomeric excess (ee > 95%). mdpi.comresearchgate.net For instance, biocatalysts like Candida parapsilosis and ADH from Lactobacillus kefir show enantiocomplementary behavior, producing the (S)- and (R)-alcohols, respectively, with excellent selectivity. mdpi.com
The stereochemical outcome is often governed by Prelog's rule, which predicts the facial selectivity of hydride attack on the carbonyl carbon. The enzyme positions the substrate so that the hydride, delivered from a cofactor like NADPH, attacks either the Re- or Si-face of the carbonyl group. The nature and position of the substituent on the aryl ring (in this case, the 2-chloro group) can influence the binding affinity and orientation within the active site, thereby affecting both the reaction rate and the enantioselectivity. researchgate.net
Table 1: Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones
| Biocatalyst | Substrate | Product Enantiomer | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| C. parapsilosis (WY12) | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | (S)-alcohol | >99 | >99 |
| L. kefir ADH (LkADH) | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | (R)-alcohol | >99 | >99 |
| P. carsonii (WY1) | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | (S)-alcohol | 94 | >99 |
| R. aetherivorans ADH (RaADH) | 1-[(4-chlorophenyl)sulfanyl]propan-2-one | (S)-alcohol | 60 | >99 |
Data adapted from studies on structurally similar compounds. mdpi.comresearchgate.net
Cofactor Regeneration Mechanisms in Biocatalysis
Ketoreductase-catalyzed reactions are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as the hydride source. nih.govproquest.com These cofactors are expensive, making their stoichiometric use impractical for large-scale synthesis. Therefore, an efficient in situ cofactor regeneration system is crucial. nih.gov
Cofactor regeneration can be achieved through two primary methods:
Substrate-Coupled Regeneration: In this approach, the same enzyme that reduces the ketone also oxidizes a sacrificial co-substrate, such as a secondary alcohol (e.g., isopropanol). This regenerates the reduced cofactor (NADPH from NADP+), allowing it to be used in catalytic amounts. nih.gov
Enzyme-Coupled Regeneration: This method employs a second enzyme and a corresponding substrate to regenerate the cofactor. A common system involves glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NADP+ to NADPH. This system is highly efficient due to the favorable thermodynamics of glucose oxidation. researchgate.netnih.gov
When using whole-cell biocatalysts, the cell's own metabolic machinery often handles cofactor regeneration, utilizing an inexpensive carbon source like glucose. proquest.com
Mechanisms of Nucleophilic and Electrophilic Reactions
The structure of this compound features two primary electrophilic centers: the carbonyl carbon and the α-carbon bonded to the sulfur atom. This dual reactivity is analogous to that of α-haloketones. nih.govmdpi.com
A nucleophile can attack at several possible sites:
Carbonyl Carbon: Attack at the carbonyl carbon is a classic nucleophilic addition reaction, a fundamental process for aldehydes and ketones.
α-Carbon: The carbon adjacent to the carbonyl group is activated towards nucleophilic substitution (SN2 reaction). The electron-withdrawing effect of the carbonyl group increases the polarity of the C-S bond and stabilizes the transition state. nih.govup.ac.za Reactions of α-haloketones, which are structurally similar, are exceptionally reactive in SN2 displacements. libretexts.orgyoutube.com The sulfanyl (B85325) group can act as a leaving group, particularly if the sulfur is oxidized to a sulfoxide (B87167) or sulfone.
Sulfur Atom: The sulfur atom itself, with its lone pairs of electrons, can act as a nucleophile, participating in reactions such as alkylation or oxidation.
The reaction with a strong base can lead to the formation of an enolate by abstraction of an α-proton. This enolate is a powerful nucleophile and can participate in various subsequent reactions, such as aldol (B89426) condensations or alkylations. libretexts.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for understanding the mechanism of a reaction by providing information about its rate and the factors that influence it. For the bioreduction of this compound, the reaction rate would typically be determined by monitoring the disappearance of the ketone substrate or the appearance of the alcohol product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
The rate of an enzyme-catalyzed reaction is influenced by several factors:
Substrate Concentration: At low concentrations, the rate is typically first-order with respect to the substrate. At high concentrations, the enzyme becomes saturated, and the reaction follows zero-order kinetics.
Enzyme Concentration: The reaction rate is directly proportional to the concentration of the biocatalyst.
Temperature and pH: Every enzyme has an optimal temperature and pH at which it exhibits maximum activity.
For nucleophilic substitution reactions, the rate is dependent on the concentrations of both the ketone and the nucleophile (for an SN2 mechanism) and is influenced by the solvent, the nature of the leaving group, and the nucleophilicity of the attacking species. libretexts.org Studies on α-haloketones show that the rate of reaction with a given halogen is independent of the halogen's concentration but is catalyzed by both acids and bases, indicating that enol or enolate formation is the rate-determining step. libretexts.org
Isotope Labeling Studies for Mechanistic Elucidation
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms throughout a chemical transformation. numberanalytics.comias.ac.in By replacing an atom in a reactant with one of its stable isotopes (e.g., 1H with 2H (D), 12C with 13C, or 16O with 18O), one can gain direct evidence about bond-forming and bond-breaking steps. acs.orgresearchgate.netfiveable.me
For reactions involving this compound, isotope labeling could be used in several ways:
Bioreduction Mechanism: To confirm the mechanism of hydride transfer, a deuterated cofactor (NADPD) could be used. Analysis of the resulting alcohol product by mass spectrometry or NMR would reveal whether the deuterium (B1214612) was incorporated and at which stereochemical position, confirming the direct transfer from the cofactor to the carbonyl carbon.
Nucleophilic Substitution: To distinguish between different possible pathways in base-catalyzed reactions, deuterium could be incorporated at the α- or methyl positions. Following the position of the deuterium label in the products can help determine whether enolate formation is a key step in the mechanism.
Kinetic Isotope Effect (KIE): By measuring the reaction rate with the isotopically labeled substrate versus the unlabeled substrate, the KIE can be determined. A significant KIE (e.g., kH/kD > 2) for a reaction involving the cleavage of a C-H bond indicates that this bond breaking occurs in the rate-determining step of the reaction. numberanalytics.com
Analysis of Tautomerism and Conformational Dynamics
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers. researchgate.net This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons. nih.gov
Keto form ⇌ Enol form
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. researchgate.net The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the sulfur atom. Spectroscopic techniques like NMR are commonly used to study tautomeric equilibria. For related β-thioxoketones, the equilibrium between an enol-thioketone and a keto-thiol form is a key characteristic. mdpi.com
The molecule also possesses conformational flexibility, primarily due to rotation around the C-S and C-C single bonds. The relative orientation of the chlorophenyl ring, the thioether linkage, and the propanone moiety can be analyzed using computational modeling and spectroscopic methods like NMR to determine the most stable conformers and the energy barriers for interconversion. nih.gov These conformational dynamics can play a crucial role in the molecule's ability to bind to an enzyme's active site.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-(Arylsulfanyl)propan-2-one |
| 1-(Phenylsulfanyl)propan-2-one |
| 1-[(4-Methylphenyl)sulfanyl]propan-2-one |
| 1-[(4-Chlorophenyl)sulfanyl]propan-2-one |
| 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one |
| 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one |
| (S)-1-(Arylsulfanyl)propan-2-ol |
| (R)-1-(Arylsulfanyl)propan-2-ol |
| Isopropanol |
| Glucose |
Chemical Applications and Broad Research Significance
Role as a Synthetic Intermediate in Complex Molecule Synthesis
As an α-haloketone analog, 1-[(2-Chlorophenyl)sulfanyl]propan-2-one is a key building block in the synthesis of more complex organic structures. nih.gov These types of compounds are highly valued in organic chemistry because the two electron-withdrawing groups (the carbonyl and the chloro-substituted phenylthio group) render the α-hydrogen acidic, making it susceptible to reactions like the Favorskii rearrangement. wikipedia.org This reactivity is exploited to create intricate molecular architectures. The versatility of α-haloketones makes them precursors for a wide range of biologically active substances and intermediates for numerous organic conversions. researchgate.net Their role as alkylating agents is a cornerstone of their synthetic utility. wikipedia.org
Precursor for Chiral Building Blocks
The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Ketones and their derivatives are fundamental starting materials for creating chiral building blocks, such as chiral alcohols and hydroxy esters, which are key intermediates for many complex pharmaceutical substances. taylorandfrancis.com While specific studies detailing the use of this compound for creating chiral building blocks are not prevalent in the reviewed literature, the general principles of asymmetric synthesis are applicable.
Methodologies exist for the asymmetric synthesis of related halo carbonyl compounds through organocatalysis. wikipedia.org For instance, an acid chloride can be converted into an α-halo ester with high enantioselectivity using a combination of a strong base, a bromine source, and a proline-quinine-based organocatalyst. wikipedia.org Such strategies could potentially be adapted to introduce chirality into molecules derived from this compound, thereby generating valuable chiral synthons for drug development. The development of catalytic methods for producing enantiomerically pure chiral amines, often derived from ketone precursors, remains a significant challenge and an active area of research. nih.gov
Utility in Heterocyclic Compound Synthesis
α-Haloketones are pivotal in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. nih.gov These ketones are key precursors for important pharmacological compounds. nih.gov The reactivity of the α-carbon and the carbonyl group allows for cyclization reactions with various binucleophiles to form rings.
For example, α-haloketones can react with reagents like potassium carbonate and an appropriate nucleophile in a solvent such as acetone (B3395972) to form substituted heterocyclic systems. taylorandfrancis.com Derivatives of hydrazides, which can be synthesized from related sulfonyl compounds, are used to create a variety of heterocycles including pyrroles, pyrazoles, and oxadiazoles (B1248032) through reactions with reagents like acetonylacetone or ethyl acetoacetate. derpharmachemica.com Pyrrol-3-ones, another class of heterocycles, are known for their broad range of biological activities, including anticancer and antiviral properties, and their synthesis can involve intramolecular cyclization of ketone-containing precursors. mdpi.com
Table 1: Examples of Heterocyclic Systems Synthesized from Ketone Precursors
| Heterocycle Class | Reagents/Conditions | Potential Biological Activity |
| Pyrroles | Acetonylacetone | Anticancer, Anti-inflammatory |
| Pyrazoles | Acetylacetone, Ethyl acetoacetate | Anticancer, Antidepressant, Antibacterial |
| Oxadiazoles | Diacylhydrazine intermediates | Various |
| Imidazo[2,1-b]thiazoles | Condensation with mercaptoimidazoles followed by cyclization | Antibacterial, Enzyme Inhibition |
| Pyrrol-3-ones | Base-catalyzed intramolecular cyclization | Anticancer, Antiviral, Antimalarial |
This table illustrates general synthetic pathways for heterocycles using ketone-based precursors and is not specific to this compound but represents analogous chemical transformations.
Investigation in General Biological Systems
The structural features of this compound make it a candidate for biological investigation. Its potential to interact with biological macromolecules is a subject of ongoing research interest.
Enzyme Inhibition Studies (General Principles)
α-Haloketones are known to act as irreversible enzyme inhibitors. nih.gov The general mechanism involves the alkylation of a nucleophilic residue (such as histidine, cysteine, or serine) in the active site of an enzyme. nih.gov This covalent modification permanently deactivates the enzyme. For instance, haloenol lactones can act as enzyme-activated inhibitors for α-chymotrypsin, where acyl transfer to the active site serine releases a halomethyl ketone that remains tethered and poised to alkylate a nearby nucleophilic residue. nih.gov The potency and efficiency of such inhibitors are highly dependent on specific structural features of the molecule, which influence binding affinity and the rate of inactivation. nih.gov While direct studies on this compound are limited, its α-haloketone-like structure suggests it could function as an inhibitor for enzymes with susceptible active site nucleophiles.
Antimicrobial Research (Mechanistic Aspects)
Research suggests that compounds structurally related to this compound exhibit biological activity, including antimicrobial applications. smolecule.com The mechanism of action is often proposed to involve interference with microbial metabolic pathways, potentially through enzyme inhibition or the disruption of other essential cellular processes. smolecule.com
General antimicrobial mechanisms for reactive compounds can include:
Membrane Disruption: Some compounds can bind to or passively diffuse through the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity. mdpi.com
DNA Interaction: The compound may bind to bacterial DNA, interfering with critical cellular functions like replication and transcription, ultimately leading to cell death. mdpi.com
Inhibition of Essential Enzymes: As discussed, the compound could irreversibly inhibit enzymes vital for bacterial survival. Sulfonamides, for example, act by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.govmdpi.com
The specific mechanistic aspects for this compound would require targeted studies to elucidate the precise molecular interactions involved in its potential biological effects. smolecule.com
Anticancer Research (Cellular Effects and Structure-Activity Relationships)
Derivatives of various chemical scaffolds, including those containing sulfonamide and heterocyclic moieties, have shown promise in anticancer research. nih.govmdpi.com These compounds can exert their effects through multiple mechanisms.
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases. nih.govmdpi.com Studies on novel sulfonamide derivatives have demonstrated their ability to induce apoptosis in colon cancer cells. nih.govmdpi.com
Cell Cycle Arrest: Some compounds can halt the cell cycle at specific checkpoints (e.g., G0/G1 phase), preventing cancer cells from proliferating. nih.gov
Enzyme and Pathway Inhibition: Anticancer compounds often target specific proteins or signaling pathways that are dysregulated in cancer, such as the WNT/β-catenin pathway or various kinases. mdpi.com For example, inhibitors of the Dishevelled (DVL) protein can turn off aberrant WNT pathway activation. mdpi.com
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of a lead compound. nih.gov These studies involve synthesizing a series of analogs with systematic modifications to different parts of the molecule (e.g., the phenyl ring, side chains) and evaluating their biological activity. For instance, in a series of propanamide derivatives, modifications to the benzyl (B1604629) C-region significantly impacted their antagonism of the TRPV1 receptor. nih.gov Similarly, research on propanoate derivatives showed that specific substitutions could selectively inhibit the proliferation of colon cancer cells, with some compounds causing nuclear disintegration and chromatin condensation, hallmarks of apoptosis. nih.gov For derivatives of this compound, SAR studies would be essential to identify modifications that enhance anticancer activity while minimizing toxicity to normal cells.
Conclusion and Future Research Directions
Summary of Key Research Achievements and Knowledge Gaps
Key research in the broader field of thioether ketones has established efficient synthetic methodologies and has begun to uncover their utility as intermediates and biologically active agents. The presence of a chlorophenyl group and a thioether linkage in related molecules is often associated with notable biological activities, including antimicrobial and anticancer properties. smolecule.com
However, when focusing specifically on 1-[(2-chlorophenyl)sulfanyl]propan-2-one, the achievements are less direct and the knowledge gaps are significant.
Key Research Achievements (Inferred from Analogous Compounds):
Synthetic Versatility: Methodologies for the synthesis of α-arylthioketones are generally well-established, providing a solid foundation for producing this compound and its derivatives for further study.
Structural Characterization: Techniques for the structural analysis of thioether ketones are robust, allowing for detailed investigation of molecular geometry, conformational isomerism, and non-covalent interactions like hydrogen bonding, which are crucial for understanding reactivity and biological interactions. nih.govresearchgate.net
Foundation for Biological Screening: Research on structurally similar chlorophenyl derivatives has shown potential for influencing mood-regulating neurotransmitters or acting as anti-inflammatory agents, suggesting that this compound is a candidate for similar biological screening.
Identified Knowledge Gaps:
Limited Dedicated Research: There is a notable lack of studies focusing specifically on the synthesis, characterization, and application of this compound.
Unexplored Biological Profile: The biological activity of the compound remains largely uninvestigated. Its potential as an antimicrobial, anticancer, anti-inflammatory, or enzyme-inhibiting agent has not been systematically evaluated.
Physicochemical Data: Comprehensive data on the physicochemical properties, such as solubility, stability, and lipophilicity, are not readily available. This information is critical for any potential application, particularly in medicinal chemistry and materials science.
Reaction Mechanisms: While general reactions of ketones and thioethers are understood, the specific reactivity profile and mechanistic pathways for this compound have not been detailed.
A summary of the current state of knowledge is presented in the table below.
| Area of Research | Key Achievements (Inferred) | Identified Knowledge Gaps |
| Synthesis | General methods for α-arylthioketone synthesis are available. | Optimization and specific methodologies for this compound are not documented. |
| Structural Analysis | Advanced spectroscopic and crystallographic techniques are applicable. nih.gov | No published crystal structure or detailed spectroscopic analysis for the specific compound. |
| Biological Activity | Related compounds show promise in various therapeutic areas. smolecule.com | The complete biological and toxicological profile is unknown. |
| Chemical Reactivity | Serves as a versatile chemical intermediate in organic synthesis. chemscene.com | Specific reaction kinetics, thermodynamics, and mechanistic studies are absent. |
Emerging Research Avenues and Potential Methodological Advancements
The existing knowledge gaps provide a clear roadmap for future research. The unique combination of a reactive ketone, a thioether linkage, and a chlorinated aromatic ring makes this compound a compelling target for further investigation.
Emerging Research Avenues:
Systematic Biological Screening: A primary focus should be a comprehensive evaluation of the compound's biological activity. This could include screening against a wide range of bacterial and fungal strains, various cancer cell lines, and specific enzyme targets known to be modulated by similar structures.
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the propanone backbone or the chlorophenyl ring could lead to the identification of compounds with enhanced potency or selectivity. Subsequent SAR studies would be crucial for optimizing lead compounds.
Development as a Synthetic Building Block: The compound's potential as a precursor for more complex heterocyclic molecules, such as thiophenes, thiazoles, or pyrimidines, warrants exploration. These scaffolds are prevalent in many pharmaceuticals.
Computational and Mechanistic Studies: In-depth computational modeling, including Density Functional Theory (DFT) calculations, could predict the compound's electronic properties, reactivity, and potential interactions with biological targets, guiding experimental work. researchgate.net
Potential Methodological Advancements:
Advanced Synthetic Protocols: The development of novel, more efficient, and greener synthetic routes, potentially employing flow chemistry or catalytic C-S bond formation reactions, could improve the accessibility of the compound for extensive research.
High-Throughput Screening (HTS): Employing HTS techniques would enable the rapid evaluation of the compound and its derivatives against large panels of biological targets, accelerating the discovery of potential applications.
Advanced Analytical Techniques: Utilizing modern analytical methods, such as high-resolution mass spectrometry and multi-dimensional NMR, will be essential for unambiguously characterizing the compound, its derivatives, and any resulting metabolites or reaction products. researchgate.net
Interdisciplinary Impact of Research on this compound
Focused research on this compound has the potential to create a significant impact across multiple scientific disciplines.
Medicinal Chemistry and Drug Discovery: As a scaffold, it could lead to the development of new therapeutic agents. The thioether and chlorophenyl motifs are present in numerous bioactive compounds, and this molecule offers a unique arrangement for probing biological systems. rsc.org Its role as an intermediate in the synthesis of more complex drugs, similar to related ketone derivatives, is also a strong possibility. pharmaffiliates.com
Chemical Biology: The compound could be developed into a chemical probe to study specific biological pathways or enzyme functions. By attaching fluorescent tags or affinity labels, it could be used to identify and characterize novel biological targets.
Materials Science: Thioether-containing molecules can be used in the synthesis of advanced polymers and materials with specific optical or electronic properties. Research could explore the potential of this compound as a monomer or additive in materials science applications.
Organic Synthesis: A deeper understanding of the reactivity of this bifunctional molecule—containing both a "soft" nucleophilic sulfur atom and a carbonyl group—will enrich the toolbox of synthetic organic chemists, providing new strategies for constructing complex molecular architectures. chemscene.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-Chlorophenyl)sulfanyl]propan-2-one, and how can purity/yield be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-chlorobenzenethiol and chloroacetone under basic conditions (e.g., K₂CO₃ in acetone). A reflux setup (60–80°C) with inert gas protection minimizes oxidation. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Yield optimization requires stoichiometric control of reactants (1:1.2 molar ratio) and solvent drying.
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- NMR : ¹H NMR (CDCl₃) should show a singlet at ~2.4 ppm (acetone methyl group) and aromatic protons in the 7.2–7.6 ppm range (2-chlorophenyl). ¹³C NMR confirms the ketone carbonyl (~208 ppm) and C-S bond (~45 ppm) .
- IR : Key peaks include C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ at m/z 215.0 (C₉H₈ClOS⁺).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (hexane/DCM). Use SHELXL for refinement .
Q. How does the thioether group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : The sulfur atom’s lone pairs can act as a soft nucleophile, enabling reactions with alkyl halides or metal ions. For electrophilic substitution, the 2-chlorophenyl group’s steric hindrance directs reactivity to the para position. Test reactivity by treating with methyl iodide (thioether methylation) or BF₃·Et₂O (Friedel-Crafts acylation monitoring via ¹H NMR) .
Q. What safety protocols are critical during handling and disposal?
- Methodology : Use PPE (gloves, goggles) due to potential skin/eye irritation (SafetyPhrase S24/25 ). Avoid dust inhalation (S22). Waste disposal should follow halogenated organic waste guidelines (EPA/OSHA). Store in amber vials at 4°C to prevent degradation.
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic properties and reaction pathways?
- Methodology :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density maps. The 2-chloro group’s electron-withdrawing effect reduces electron density on sulfur, altering nucleophilicity .
- Molecular Docking : AutoDock Vina (grid size 25 ų, exhaustiveness=20) predicts binding affinity to biological targets (e.g., enzymes with sulfur-binding sites). Analyze pose clustering and scoring function (ΔG < -7 kcal/mol suggests strong binding) .
Q. What experimental and computational strategies resolve contradictions in spectroscopic data?
- Methodology : If NMR signals deviate from predicted patterns (e.g., unexpected splitting), consider dynamic effects (ring puckering) or impurities. Cross-validate with HPLC (C18 column, 70:30 MeOH/H₂O). For computational validation, compare calculated (DFT) and experimental ¹³C NMR shifts; discrepancies >5 ppm indicate structural misassignment .
Q. How do steric and electronic effects of the 2-chlorophenyl group impact crystallization and solid-state packing?
- Methodology : Crystallize the compound in varying solvents (e.g., ethanol vs. toluene). Use SHELXT for structure solution and Mercury for packing analysis. The ortho-chloro group introduces torsional strain, favoring herringbone packing with C-Cl···π interactions (observe via Hirshfeld surface analysis) .
Q. What mechanistic insights explain yield variations in scaled-up syntheses?
- Methodology : Kinetic vs. thermodynamic control can be probed by varying reaction time and temperature. For low yields in large batches, optimize mixing efficiency (overhead stirrer >500 rpm) and heat dissipation. Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
